molecular formula C20H30N4NaO9S2 B12057021 Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt, >=90% (TLC), powder

Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt, >=90% (TLC), powder

Cat. No.: B12057021
M. Wt: 557.6 g/mol
InChI Key: RDSJVNGBJUJRRW-UHFFFAOYSA-N
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Description

Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt (CAS: 127062-22-0) is a water-soluble, amine-reactive biotinylation reagent widely used for labeling proteins, peptides, and other biomolecules. Its structure includes:

  • A sulfo-N-hydroxysuccinimide (sulfo-NHS) ester group for covalent conjugation to primary amines (e.g., lysine residues).
  • A hexanoic acid spacer arm (22.4 Å) linking biotin to the reactive ester, enhancing accessibility for streptavidin binding .
  • A sodium sulfonate group that confers water solubility and prevents membrane permeability, making it ideal for cell-surface protein labeling .

Properties

Molecular Formula

C20H30N4NaO9S2

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32);

InChI Key

RDSJVNGBJUJRRW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O.[Na]

Origin of Product

United States

Preparation Methods

Solid-Phase Synthesis Framework

The synthesis of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt begins with the assembly of the biotin-hexanoic acid backbone. Solid-phase peptide synthesis (SPPS) is employed to ensure regioselective coupling, using N-hydroxysuccinimide (NHS) esters for activation. ChemMATRIX resin, a polyethylene glycol-based support, is preferred over traditional polystyrene resins due to its superior swelling properties in trifluoroacetic acid (TFA) and hydrogen fluoride (HF), which facilitate efficient deprotection and cleavage.

Reaction Conditions:

  • Resin Loading: 0.62 mmol/g

  • Coupling Reagents: HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with in situ neutralization

  • Deprotection: HF containing 10% (v/v) p-cresol at 0°C for 1 hour.

Double coupling cycles (2 × 15 minutes) are required to achieve >95% yields per amino acid addition. Challenges such as Trp(formyl) side reactions and benzyl cation adducts are mitigated through iterative optimization of scavenger systems.

Sulfonation and NHS-Ester Activation

The introduction of the 3-sulfo group enhances water solubility, enabling reactions in aqueous buffers without organic solvents. Sulfonation is achieved via reaction with chlorosulfonic acid in dichloromethane, followed by neutralization with sodium bicarbonate to yield the sodium salt. Subsequent NHS-ester formation employs N,N’-disuccinimidyl carbonate (DSC) in anhydrous dimethylformamide (DMF):

Biotin-hexanoic acid+DSCDMF, 25°CBiotinamidohexanoic NHS ester+CO2\text{Biotin-hexanoic acid} + \text{DSC} \xrightarrow{\text{DMF, 25°C}} \text{Biotinamidohexanoic NHS ester} + \text{CO}_2 \uparrow

The reaction is monitored by thin-layer chromatography (TLC) using silica gel 60 F₂₅₄ plates and a mobile phase of chloroform:methanol:acetic acid (85:10:5). Product spots (Rf = 0.45) are visualized under UV light at 254 nm.

Conjugation Protocol Optimization

Protein Biotinylation Workflow

Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt is utilized for labeling proteins at primary amines (e.g., lysine residues). A standardized protocol derived from Thermo Fisher Scientific involves:

  • Reagent Preparation: Dissolve 10 mg of the compound in 1 mL deionized water to prepare a 10 mM stock solution (freshly made).

  • Reaction Setup:

    • Protein concentration: 1–2 mg/mL in phosphate-buffered saline (PBS), pH 7.4

    • Molar ratio: 20:1 (biotin reagent:protein)

    • Incubation: 30 minutes at 25°C or 2 hours at 4°C.

ParameterOptimal ValueImpact on Conjugation Efficiency
pH7.0–8.5Maximizes NHS-ester reactivity
Temperature4°C (long-term)Reduces hydrolysis
BufferPBS (no amines)Prevents competing reactions

Excess reagent is removed using centrifugal filtration (10 kDa MWCO) or dialysis against PBS + 100 mM glycine.

Purification and Quality Control

Chromatographic Techniques

Crude product is purified via reverse-phase HPLC on a C18 column (250 × 4.6 mm, 5 µm) with a gradient of 0.1% TFA in water (A) and acetonitrile (B):

  • Gradient: 20% B to 80% B over 30 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm.

Fractions containing the target compound (retention time = 18.2 minutes) are pooled and lyophilized. Purity is confirmed by TLC (≥90%) and mass spectrometry (observed [M+Na]⁺ = 767.85).

Stability Assessment

Hydrolysis kinetics of the NHS ester are evaluated in PBS at 25°C. The half-life (t₁/₂) is 4.2 hours, necessitating immediate use post-reconstitution. Long-term storage recommendations:

  • Temperature: –20°C (desiccated)

  • Form: Lyophilized powder

  • Stability: 24 months under inert atmosphere.

Applications in Molecular Biology

Oligonucleotide Modification

The compound serves as a 3′-end modifier in synthetic DNA/RNA probes. In solid-phase oligonucleotide synthesis, the NHS ester reacts with 5′-amine-modified nucleotides, introducing biotin for streptavidin-based detection. A 10 mM solution in anhydrous DMF achieves >90% coupling efficiency under microwave-assisted conditions (50°C, 10 minutes).

Hyaluronan Synthesis Analysis

Biotinylated hyaluronan synthases are tracked using this reagent, enabling pull-down assays with streptavidin-coated magnetic beads. Conjugation preserves 85–90% enzymatic activity post-labeling, as validated by UDP-glucuronic acid incorporation assays .

Chemical Reactions Analysis

Amine Bioconjugation Reaction

The primary reaction involves nucleophilic attack by primary amines (e.g., lysine residues or N-termini of proteins) on the sulfo-NHS ester, forming stable amide bonds. This reaction is pH-dependent, with optimal activity between pH 7–9 . Key characteristics include:

  • Mechanism :

    Sulfo-NHS ester+Primary amineAmide bond+N-hydroxysulfosuccinimide (sulfo-NHS)\text{Sulfo-NHS ester} + \text{Primary amine} \rightarrow \text{Amide bond} + \text{N-hydroxysulfosuccinimide (sulfo-NHS)}
  • Specificity : Selective for amines over other nucleophiles like thiols under standard conditions .

  • Applications : Used for biotinylating antibodies, cell surface proteins, and nucleic acids, enabling detection via streptavidin conjugates in techniques like ELISA and flow cytometry .

Critical Parameters :

  • Avoid amine-containing buffers (e.g., Tris, glycine) to prevent competition .

  • Water solubility (>10 mg/mL) allows direct use in aqueous systems without organic solvents .

Hydrolysis and Stability

The sulfo-NHS ester undergoes hydrolysis in aqueous environments, limiting its effective conjugation window. Hydrolysis rates depend on pH and buffer composition:

pHBuffer TypeHalf-Life (min)
6MES120
6Phosphate90
7BisTris60
7Phosphate30

Data derived from competition experiments using UV–vis spectroscopy .

  • Key Findings :

    • Organic buffers (e.g., MES, BisTris) slow hydrolysis compared to inorganic buffers like phosphate .

    • Hydrolysis accelerates at higher pH, reducing functional reagent availability .

Reactivity with Thiol Groups

  • Thiol Competition : In mixed amine/thiol systems, >90% of products are amides, even with excess thiols .

  • Implications : Ensures high labeling specificity for amines in biological systems, where free thiols are scarce .

Comparative Reactivity Profile

The compound’s performance is influenced by structural features:

FeatureImpact on Reactivity
Sulfo-NHS group Enhances water solubility and reduces membrane permeability .
6-aminocaproic spacer 22.4 Å spacer minimizes steric hindrance between biotin and target molecules .
Sodium sulfonate Improves solubility in polar solvents while maintaining reactivity .

Synthetic and Storage Considerations

  • Stability : Degrades at temperatures >118°C and under humid conditions; store at -20°C in inert atmospheres .

  • Purity : ≥90% purity (TLC) ensures consistent labeling efficiency .

Scientific Research Applications

Bioconjugation

Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt is primarily utilized for bioconjugation, which involves the attachment of biotin to proteins or other biomolecules. This process enhances the detection and purification of these biomolecules in assays. The ability to form stable conjugates allows researchers to utilize biotin's high affinity for streptavidin, facilitating various applications such as:

  • Protein Labeling: Enhancing the visibility of proteins in assays.
  • Affinity Purification: Isolating specific proteins from complex mixtures.

Diagnostic Applications

In medical diagnostics, this compound plays a crucial role in assays requiring high specificity, such as Enzyme-Linked Immunosorbent Assays (ELISA). Its applications include:

  • Disease Detection: Improving the accuracy and sensitivity of diagnostic tests by enabling the precise detection of biomarkers.
  • Sandwich Assays: Utilizing biotin-streptavidin interactions to amplify signal detection in immunoassays.

Cell Biology

The compound is employed in various cell biology techniques, particularly for cell labeling and tracking. Its applications include:

  • Cell Tracking: Allowing researchers to monitor cellular processes and interactions over time.
  • Immunofluorescence: Facilitating visualization of cellular components using fluorescently labeled antibodies.

Drug Delivery Systems

Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt can be utilized to develop targeted drug delivery systems. This application ensures that therapeutic agents are delivered specifically to desired cells or tissues, enhancing treatment efficacy while minimizing side effects. Key aspects include:

  • Targeted Delivery: Using biotinylated carriers that bind specifically to biotin receptors on target cells.
  • Controlled Release: Formulating drug carriers that release their payload in response to specific stimuli.

Research Reagents

As a research reagent, this compound provides reliable results in biochemical experiments. Its versatility allows it to be used in various contexts, such as:

  • Studying Protein Interactions: Providing tools for understanding complex biological interactions.
  • Functional Assays: Enabling researchers to investigate the functional properties of proteins and other biomolecules.

Case Studies and Research Findings

Several studies highlight the effectiveness of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt across different applications:

  • ELISA Optimization : A study demonstrated that incorporating this compound into ELISA protocols significantly improved sensitivity and specificity for detecting low-abundance biomarkers in serum samples .
  • Cellular Imaging : Research utilizing biotinylated antibodies showed enhanced imaging quality in fluorescence microscopy, allowing for better visualization of cellular structures .
  • Targeted Therapy : A case study illustrated the successful use of biotinylated nanoparticles for targeted drug delivery in cancer therapy, showcasing improved therapeutic outcomes compared to non-targeted approaches .

Mechanism of Action

The mechanism of action of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt involves the formation of a stable amide bond between the N-hydroxysuccinimide ester group and a primary amine on the target molecule. This reaction occurs through nucleophilic attack by the amine on the ester group, resulting in the release of N-hydroxysuccinimide and the formation of the biotinylated product . The biotinylated product can then interact with streptavidin or avidin, which are proteins with a high affinity for biotin, enabling various biochemical assays .

Comparison with Similar Compounds

Key Specifications :

  • Purity : ≥90% (TLC), as verified by thin-layer chromatography .
  • Appearance : Off-white to white powder .
  • Molecular Weight : 556.59 g/mol .

Comparison with Similar Compounds

Sulfo-NHS-LC-Biotin (Synonymous Compound)

Structure & Properties :
Identical to the target compound, with the same molecular formula (C20H29N4NaO9S2) and spacer length (22.4 Å) .
Differentiation :

  • Marketed under varying purity grades (e.g., 99% vs. ≥90%) depending on supplier specifications .

Biotinamidohexanoic Acid N-Hydroxysuccinimide Ester (Non-Sulfo Version)

Structure & Properties :

  • Lacks the sulfonate group, reducing water solubility .
  • Spacer Length: Similar hexanoic acid arm (22.4 Å). Applications:
  • Used for biotinylating chondroitin sulfate in non-aqueous or mixed-solvent systems . Limitations:
  • Requires organic solvents (e.g., DMF) for dissolution, limiting use in aqueous environments .

Sulfo-SMCC (4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid 3-Sulfo-NHS Ester Sodium Salt)

Structure & Properties :

  • Heterobifunctional Crosslinker : Combines sulfo-NHS ester (amine-reactive) and maleimide (thiol-reactive) groups .
  • Spacer Length : ~13.6 Å.
  • Molecular Weight : 436.37 g/mol .
    Applications :
  • Conjugates antibodies to quantum dots for cancer cell imaging .
  • Links peptides to SIRPaFc fusion proteins for therapeutic development .
    Advantages Over Target Compound :
  • Enables sequential conjugation of amines and thiols for multi-step bioconjugation .

BS3 (Bis(sulfosuccinimidyl) Suberate Sodium Salt)

Structure & Properties :

  • Homobifunctional Crosslinker : Two sulfo-NHS esters for amine-amine crosslinking.
  • Spacer Length : 11.4 Å .
  • Molecular Weight : 572.43 g/mol .
    Applications :
  • Stabilizes protein-protein interactions in structural biology .
  • Used in mass spectrometry studies with deuterated analogs (BS3-d4) .
    Limitations :
  • Shorter spacer reduces flexibility compared to the target compound .

Sulfo-NHS-SS-Biotin

Structure & Properties :

  • Contains a disulfide bond in the spacer arm for cleavable biotinylation .
  • Spacer Length : ~24.3 Å.
    Applications :
  • Reversible labeling of cell-surface proteins under reducing conditions (e.g., DTT treatment) .
    Advantages :
  • Enables controlled removal of biotin tags for experimental flexibility .

Advantages of the Target Compound

  • Water Solubility : Ideal for aqueous reaction conditions without organic solvents .
  • Long Spacer Arm : Enhances streptavidin binding efficiency in sterically constrained environments .
  • Membrane Impermeability: Limits labeling to extracellular targets, reducing intracellular background noise .

Biological Activity

Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt, commonly referred to as Sulfo-NHS-LC-Biotin, is a water-soluble biotinylation reagent. It is widely used in various biological applications due to its ability to conjugate biotin to proteins, nucleic acids, and other biomolecules. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C20H31N4NaO9S2
  • Molecular Weight : 507.62 g/mol
  • CAS Number : 191671-46-2
  • Appearance : White solid
  • Solubility : Soluble in water

The primary mechanism of action for Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt involves the formation of stable amide bonds with primary amines on target molecules. The sulfo-NHS group activates carboxylic acids for conjugation with amines, facilitating biotinylation in various biochemical assays.

Applications

  • Biotinylation of Proteins : Enhances the detection and purification of proteins in immunoassays.
  • DNA Detection : Used to improve the sensitivity of DNA detection techniques on nitrocellulose membranes.
  • Cell Surface Labeling : Effective in labeling cell surface proteins for flow cytometry and microscopy applications.

Table 1: Summary of Key Studies Involving Biotinamidohexanoic Acid 3-Sulfo-N-Hydroxysuccinimide Ester Sodium Salt

StudyYearFindingsApplication
2009Demonstrated effective biotinylation of lactoferrin, enhancing immunoassay sensitivity.Immunoassays
1995Developed a non-radioactive cell surface labeling technique for immunoprecipitation.Cell Biology
2010Investigated the effects of biotinylation on membrane protein dynamics in MCF-7 cells.Cancer Research

Case Study: Immunoassay Development

In a study focused on the development of an immunosensor for lactoferrin detection, researchers utilized biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt to biotinylate antibodies. This approach significantly improved the assay's sensitivity and specificity by minimizing non-specific binding interactions associated with avidin-based systems .

Advantages of Using Biotinamidohexanoic Acid 3-Sulfo-N-Hydroxysuccinimide Ester Sodium Salt

  • High Sensitivity : Its use in assays can detect low concentrations of biomolecules due to the strong affinity between biotin and avidin.
  • Versatility : Applicable in various fields including protein chemistry, molecular biology, and diagnostics.
  • Reduced Steric Hindrance : The extended spacer arm (22.4 Å) allows for better accessibility and interaction with target molecules, overcoming steric hindrance issues common with other biotinylation reagents .

Safety Considerations

While generally safe when handled properly, it is important to note that this compound can be harmful if ingested or if it comes into contact with skin. Appropriate safety measures should be taken during handling, including the use of gloves and protective eyewear .

Q & A

Basic: What are the optimal reaction conditions for biotinylating proteins using this reagent?

Methodological Answer:

  • Buffer System: Dissolve the protein in 100 mM phosphate buffer (pH 7.2–7.5) or 0.05 M bicarbonate buffer (pH 8.5) for amine-reactive conjugation. Avoid amine-containing buffers (e.g., Tris) to prevent reagent hydrolysis .
  • Reagent-to-Protein Ratio: Use a 10–20:1 molar excess of the reagent to protein. For sensitive proteins (e.g., antibodies), start with a lower ratio (5–10:1) to avoid over-labeling .
  • Reaction Time and Temperature: Incubate at room temperature (RT) for 1–4 hours. Prolonged incubation (>4 hours) may increase non-specific binding .
  • Quenching: Add 1 M NH₄Cl (final concentration 20–50 mM) to terminate the reaction .

Basic: How to purify biotinylated proteins and remove excess reagent post-conjugation?

Methodological Answer:

  • Dialysis: Use a 10 kDa MWCO membrane in PBS or neutral buffer (4°C, 24–48 hours with 3–4 buffer changes) .
  • Gel Filtration: Sephadex® G-25 or G-50 columns efficiently remove unreacted reagent. Pre-equilibrate columns with PBS or storage buffer .
  • Desalting Columns: PD-10 columns (GE Healthcare) provide rapid purification in <5 minutes .

Advanced: How to troubleshoot low biotinylation efficiency?

Methodological Answer:

  • Amine Availability: Ensure the target protein has accessible lysine residues. For proteins with limited surface amines (e.g., small peptides), use a higher reagent ratio (20–30:1) .
  • Reagent Stability: Prepare fresh stock solutions in anhydrous DMSO or DMF. Hydrolysis occurs rapidly in aqueous buffers (>30 minutes at RT) .
  • pH Optimization: Adjust reaction pH to 8.5–9.0 for enhanced nucleophilic attack by lysine residues .
  • Validation: Confirm biotinylation via streptavidin-HRP Western blot or HABA assay .

Advanced: How to minimize non-specific binding in biosensor applications?

Methodological Answer:

  • Blocking Agents: Pre-treat surfaces with 1–5% BSA, casein, or SuperBlock™ for 1 hour to occupy non-specific sites .
  • Controlled Biotin Density: Optimize reagent-to-protein ratios to avoid over-saturating streptavidin/avidin binding sites. Excess biotin causes aggregation .
  • Washing Protocols: Use PBS-T (0.05–0.1% Tween 20) for stringent washing post-conjugation .

Application: How to modify biopolymers for neural tissue engineering?

Methodological Answer:

  • Biotinylation Protocol:
    • Dissolve the reagent in distilled water with 2% DMSO.
    • Add to the protein (e.g., MAPTRIX-mimetic peptides) in 0.05 M bicarbonate buffer (pH 8.5) at 250 µg reagent per 1 mg protein.
    • Incubate at RT for 4 hours with stirring .
  • Post-Reaction Processing: Dialyze against deionized water, freeze at -80°C, and lyophilize.
  • Integration: Mix biotinylated peptides with recombinant spidroin (20:1 ratio) to form bioactive scaffolds .

Stability: What are the best practices for reagent storage and handling?

Methodological Answer:

  • Storage: Store desiccated at -20°C under inert gas (argon or nitrogen). Avoid repeated freeze-thaw cycles .
  • Reconstitution: Warm the vial to RT before opening to prevent condensation. Dissolve in anhydrous DMF or DMSO immediately before use .
  • Shelf Life: Use within 6 months when stored properly. Degradation is indicated by yellow discoloration .

Advanced: How to ensure compatibility with click chemistry or maleimide-based conjugations?

Methodological Answer:

  • Order of Reactions: Perform biotinylation first, followed by maleimide-thiol coupling (e.g., with Sulfo-SMCC) to avoid cross-reactivity .
  • pH Adjustment: Maintain neutral pH (7.0–7.5) during multi-step reactions to preserve NHS ester reactivity .
  • Thiol Quenching: Add 2–5 mM TCEP or DTT post-biotinylation to reduce disulfide bonds before maleimide conjugation .

Application: How to enhance solubility of hydrophobic drugs using this reagent?

Methodological Answer:

  • Cyclodextrin Modification:
    • React mono-6-amino-β-cyclodextrin with the reagent (10:1 molar ratio) in PBS (pH 7.4) at 60°C for 2 hours.
    • Purify via dialysis (MWCO 3.5 kDa) to remove unreacted biotin .
  • Solubility Assay: Biotinylated cyclodextrins increase paclitaxel (PTX) solubility by 3.7–10.3-fold in aqueous media .

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